An In-depth Technical Guide to 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document will delve into its chemical structure, molecular weight, and a proposed synthetic pathway, supported by established chemical principles. Furthermore, it will explore the expected spectroscopic characteristics and potential applications based on the known properties of its constituent quinoxaline and nitropyrazole moieties.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure and molecular weight. These parameters are crucial for its identification, characterization, and prediction of its behavior in chemical and biological systems.
Chemical Structure
2-(4-nitro-1H-pyrazol-1-yl)quinoxaline is a hybrid molecule comprising a quinoxaline ring system linked to a 4-nitropyrazole moiety. The quinoxaline, a benzopyrazine, is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[1] The pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2] In this specific compound, the pyrazole ring is substituted with a nitro group at the 4-position and is attached to the quinoxaline ring at the 2-position via one of its nitrogen atoms.
Below is a diagram illustrating the chemical structure of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.
Caption: Chemical structure of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.
Molecular Weight and Formula
The molecular formula and weight are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.
| Property | Value |
| Molecular Formula | C₁₁H₇N₅O₂ |
| Molecular Weight | 241.21 g/mol |
| Exact Mass | 241.0600 g/mol |
Note: These values are calculated based on the chemical structure.
Proposed Synthesis and Experimental Protocol
The proposed synthesis involves a two-step process:
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Synthesis of 2-hydrazinylquinoxaline: This intermediate can be prepared from 2-chloroquinoxaline, which is in turn synthesized from quinoxalin-2(1H)-one.
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Condensation with a suitable three-carbon electrophile bearing a nitro group: The 2-hydrazinylquinoxaline can then be reacted with a reagent such as malonaldehyde, in the presence of a nitrating agent, or a pre-nitrated three-carbon synthon to form the 4-nitropyrazole ring.
An alternative and more direct approach would be the reaction of 2-chloroquinoxaline with 4-nitro-1H-pyrazole in the presence of a suitable base.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on similar reactions reported for related compounds.[3][5]
Materials:
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2-Chloroquinoxaline
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4-Nitro-1H-pyrazole
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 2-chloroquinoxaline (1.0 eq) in anhydrous DMF, add 4-nitro-1H-pyrazole (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the known spectral data of quinoxaline and nitropyrazole derivatives, the following characteristics can be anticipated.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N (quinoxaline, pyrazole) | 1620–1580 |
| C=C (aromatic) | 1580–1450 |
| N-O (nitro group, asymmetric) | 1550–1500 |
| N-O (nitro group, symmetric) | 1360–1320 |
| C-H (aromatic) | 3100–3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR: The proton NMR spectrum will provide information about the different types of protons and their chemical environment.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Quinoxaline protons | 7.5–8.5 | Multiplets |
| Pyrazole H-3 | ~8.0 | Singlet |
| Pyrazole H-5 | ~8.8 | Singlet |
¹³C-NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| Quinoxaline carbons | 120–150 |
| Pyrazole C-3 | ~140 |
| Pyrazole C-4 | ~135 (attached to NO₂) |
| Pyrazole C-5 | ~125 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated exact mass.
Potential Applications and Future Directions
The combination of the quinoxaline and nitropyrazole scaffolds in a single molecule suggests a range of potential biological activities and applications in materials science.
Medicinal Chemistry
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Antimicrobial and Antifungal Agents: Quinoxaline and pyrazole derivatives have been reported to exhibit significant antimicrobial and antifungal activities.[7][8][9] The presence of the nitro group can also enhance such activities.
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Anticancer Activity: Many quinoxaline-based compounds have been investigated as potential anticancer agents.[6] The pyrazole moiety is also a common feature in many biologically active compounds.[2]
-
Enzyme Inhibition: The planar aromatic structure of the molecule makes it a candidate for intercalation with DNA or for binding to the active sites of various enzymes, such as kinases or DNA gyrase.[7][9]
Materials Science
-
Organic Electronics: The extended π-conjugated system of 2-(4-nitro-1H-pyrazol-1-yl)quinoxaline suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
-
Dyes and Pigments: The chromophoric nature of the molecule, due to the presence of the nitro group and the aromatic systems, could make it useful as a dye or pigment.
Future research on this compound should focus on its successful synthesis and purification, followed by a thorough characterization of its physicochemical and spectroscopic properties. Subsequently, a systematic evaluation of its biological activities and material properties would be warranted to explore its full potential.
References
-
On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - MDPI. (2022-12-01). Retrieved from [Link]
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC. Retrieved from [Link]
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2-(4-nitrophenyl)[5][10]oxazolo[4,5-b]quinoxaline - ChemSynthesis. Retrieved from [Link]
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Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant - ScienceDirect. (2022-01). Retrieved from [Link]
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Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation - Johns Hopkins University. Retrieved from [Link]
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Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2022-01). Retrieved from [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (2022-03-01). Retrieved from [Link]
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2-(4-nitrophenyl)quinoxaline | CAS#:5541-64-0 | Chemsrc. Retrieved from [Link]
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Pyrazoline Heterocyclic: a review - IJPSR (2009), Issue 1, Vol. (2020-05-01). Retrieved from [Link]
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(PDF) Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation - ResearchGate. (2021-11-03). Retrieved from [Link]
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Metal complexes of pyrazoline dithiocarbamate type ligands, syn- thesis, physio-chemical and liquid crystal studies - Revista Bionatura. Retrieved from [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024-11-22). Retrieved from [Link]
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Structures of 2,3-diphenylquinoxaline I, pyrazinones II-III, quinoxaline IV and V (A6730), Akt kinase inhibitors. - ResearchGate. Retrieved from [Link]
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2-(4-nitrophenyl)-1H-pyrazol-2-ium - PubChem. Retrieved from [Link]
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heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf - Pharmacophore. Retrieved from [Link]
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Synthesis and characterization of some new pyrazolines derivatives and their biological activity - JOCPR. Retrieved from [Link]
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